molecular formula C26H23N3O2 B11536466 4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline

4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline

Cat. No.: B11536466
M. Wt: 409.5 g/mol
InChI Key: VOPFGQSZFQTNNB-UHFFFAOYSA-N
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Description

(E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(4-NITROPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a quinoline moiety fused with a cyclopentane ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(4-NITROPHENYL)METHANIMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the cyclopentane ring through cyclization reactions. The final step involves the formation of the imine linkage with the nitrophenyl group under specific conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(4-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Scientific Research Applications

(E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(4-NITROPHENYL)METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(4-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The pathways involved include signal transduction cascades that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.

    Cyclopentaquinoline Compounds: Molecules with variations in the cyclopentane ring or additional functional groups.

    Nitrophenyl Imines: Compounds with different aromatic or aliphatic groups attached to the imine linkage.

Uniqueness

(E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(4-NITROPHENYL)METHANIMINE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H23N3O2

Molecular Weight

409.5 g/mol

IUPAC Name

N-[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C26H23N3O2/c1-17-5-14-25-24(15-17)22-3-2-4-23(22)26(28-25)19-8-10-20(11-9-19)27-16-18-6-12-21(13-7-18)29(30)31/h2-3,5-16,22-23,26,28H,4H2,1H3

InChI Key

VOPFGQSZFQTNNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)N=CC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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